![molecular formula C22H22N2O3S2 B2639076 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide CAS No. 946290-14-8](/img/structure/B2639076.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide, also known as BQS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BQS is a member of the tetrahydroquinoline family, which is known to have a range of biological activities.
Scientific Research Applications
Sulfonamide-Trapping Reactions
Sulfonamide-trapping reactions involving thermally generated benzynes are notable in synthetic chemistry. The process, engaging tertiary sulfonamides, leads to the formation of saturated heterocycles, like tetrahydroquinolines. This reaction is significant due to its potential in creating complex molecules, with the pathway determined by factors like the ring size of the N-containing zwitterion (Wang, Zheng, & Hoye, 2018).
Anticancer Properties
Research indicates that certain sulfonamide derivatives exhibit pro-apoptotic effects on cancer cells. This is achieved through the activation of apoptotic genes, potentially mediated by p38/ERK phosphorylation. Such findings highlight the therapeutic potential of sulfonamide compounds in cancer treatment (Cumaoğlu et al., 2015).
Radical Amidation on Aromatic Rings
The treatment of sulfonamides with (diacyloxyiodo)arenes under specific conditions leads to the formation of tetrahydroquinoline derivatives. This reaction is influenced by factors like the protecting group of the starting amides. Such reactions are integral in exploring new pathways for chemical synthesis (Togo et al., 1998).
Synthesis of Anticancer Agents
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been investigated for their potential as anticancer agents. This research underscores the importance of this chemical structure in developing novel pharmaceutical agents with significant biological properties (Redda, Gangapuram, & Ardley, 2010).
Cytotoxicity of Novel Derivatives
The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives has demonstrated notable cytotoxic potency against various cell lines. This research paves the way for developing new therapeutic agents for cancer treatment (Pingaew et al., 2012).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-19-12-13-21(28-19)29(26,27)23-18-11-10-16-9-6-14-24(20(16)15-18)22(25)17-7-4-3-5-8-17/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZQZANUSFRQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.